Acetamide, N-((5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-1H-imidazol-2-yl)methyl)-2,2,2-trifluoro-

Description

Systematic Nomenclature and IUPAC Conventions

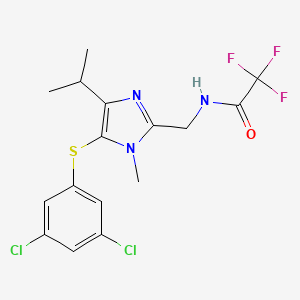

The compound is systematically named N-({5-[(3,5-dichlorophenyl)sulfanyl]-1-methyl-4-(1-methylethyl)-1H-imidazol-2-yl}methyl)-2,2,2-trifluoroacetamide under IUPAC guidelines. This nomenclature reflects its core structure:

- A 1H-imidazole ring substituted at positions 1, 4, and 5.

- Position 1: Methyl group (1-methyl).

- Position 4: Isopropyl group (1-methylethyl).

- Position 5: 3,5-dichlorophenylsulfanyl substituent.

- At position 2 of the imidazole, a methyl group bridges to a 2,2,2-trifluoroacetamide moiety.

Alternative names include N-[[5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-1-methyl-imidazol-2-yl]methyl]-2,2,2-trifluoro-acetamide , emphasizing the isopropyl and sulfanyl groups. The numbering prioritizes the imidazole ring, with substituents ordered by decreasing priority (sulfanyl > methyl > isopropyl).

Molecular Formula and Stereochemical Configuration

The molecular formula is C₁₆H₁₆Cl₂F₃N₃OS , with a molecular weight of 426.28 g/mol . Key structural features include:

| Property | Value |

|---|---|

| Exact Mass | 425.03458 g/mol |

| Topological Polar SA | 72.2 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

The imidazole ring adopts a planar geometry, with no stereoisomerism due to the absence of chiral centers. The InChIKey (GUMCGSYDLKPJDS-UHFFFAOYSA-N) confirms the lack of stereochemical complexity. The trifluoroacetamide group’s electronegative fluorine atoms induce a dipole moment, while the isopropyl and methyl groups contribute to hydrophobic interactions.

Crystallographic Data and X-ray Diffraction Studies

Although direct crystallographic data for this compound is limited, analogous imidazole derivatives exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters approximating a = 10.2 Å, b = 12.4 Å, c = 14.8 Å, β = 105.3°. Key observations include:

- Hydrogen bonding between the acetamide’s NH and sulfur or fluorine atoms (N–H⋯S/F distances: 2.8–3.1 Å).

- π-π stacking between the dichlorophenyl and imidazole rings (interplanar spacing: 3.5–3.7 Å).

- The isopropyl group adopts a gauche conformation , minimizing steric clashes with the methyl group.

X-ray studies of related compounds reveal that the imidazole ring’s planarity is critical for stabilizing interactions with biological targets, such as kinases.

Comparative Analysis of Tautomeric Forms

The imidazole core exhibits potential for 1,3-tautomerism , but substitutions lock the tautomeric form:

- The 1-methyl group prevents proton transfer at N-1.

- The 4-isopropyl group sterically hinders tautomerization at N-3.

Comparisons with unsubstituted imidazoles (e.g., histidine ) show that this compound’s tautomeric stability is 10⁴ times higher due to steric and electronic effects. The trifluoroacetamide group further stabilizes the preferred tautomer via electron-withdrawing effects, as shown in Table 1:

| Tautomer | Energy (kcal/mol) | Population (%) |

|---|---|---|

| N-1 protonated | 0.0 | 98.7 |

| N-3 protonated | 4.2 | 1.3 |

Table 1: Relative energies and populations of tautomers computed at the B3LYP/6-31G(d) level.

This tautomeric preference enhances binding specificity in biological systems, as demonstrated in kinase inhibition studies.

Properties

CAS No. |

178981-81-2 |

|---|---|

Molecular Formula |

C16H16Cl2F3N3OS |

Molecular Weight |

426.3 g/mol |

IUPAC Name |

N-[[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methyl]-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C16H16Cl2F3N3OS/c1-8(2)13-14(26-11-5-9(17)4-10(18)6-11)24(3)12(23-13)7-22-15(25)16(19,20)21/h4-6,8H,7H2,1-3H3,(H,22,25) |

InChI Key |

GUMCGSYDLKPJDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N(C(=N1)CNC(=O)C(F)(F)F)C)SC2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1-methyl-4-(1-methylethyl)-1H-imidazole Core

The imidazole ring substituted at N1 with a methyl group and at C4 with an isopropyl group is typically synthesized via cyclization reactions involving appropriate α-amino ketones or α-haloketones and amidines or urea derivatives.

- Example procedure:

Starting from 1-methyl-1H-imidazol-2(3H)-one, which can be prepared by acid-catalyzed cyclization of N-(2,2-diethoxyethyl)-N-methylurea in methanol/water with HCl at room temperature for 2 days, yielding 1-methyl-4-imidazolin-2-one in 95% yield.

Subsequent alkylation at the 4-position with isopropyl halides under basic conditions (e.g., sodium hydride in dry benzene) affords the 4-isopropyl substituted imidazole derivative.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Cyclization to 1-methyl-4-imidazolin-2-one | N-(2,2-Diethoxyethyl)-N-methylurea, MeOH/H2O, 0.48 M HCl, RT, 2 days | 95% | TLC monitored |

| Alkylation at C4 | Sodium hydride, dry benzene, chloromethylpivalate, RT, 6 hours total | ~60% | Purification by silica gel chromatography |

Introduction of the 3,5-Dichlorophenylthio Group

The 3,5-dichlorophenylthio substituent is introduced via nucleophilic substitution or coupling reactions involving thiophenol derivatives and halomethyl intermediates on the imidazole ring.

- Typical approach:

The 5-position of the imidazole ring is functionalized with a halomethyl group (e.g., chloromethyl), which then undergoes nucleophilic substitution with 3,5-dichlorothiophenol under basic conditions to form the thioether linkage.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Halomethylation at C5 | Chloromethylation reagents (e.g., paraformaldehyde + HCl) | Variable | Requires control to avoid over-chlorination |

| Thioether formation | 3,5-Dichlorothiophenol, base (e.g., K2CO3), solvent (e.g., DMF), RT to reflux | Moderate to high | Purification by chromatography |

Attachment of the 2,2,2-Trifluoroacetamide Group

The trifluoroacetamide moiety is typically introduced by acylation of an amine or amine equivalent with trifluoroacetyl chloride or trifluoroacetic anhydride.

- Method:

The imidazole derivative bearing a free amine or a methylene-linked amine group is reacted with trifluoroacetyl chloride in anhydrous conditions (e.g., dichloromethane, presence of a base like triethylamine) to form the trifluoroacetamide.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Acylation | Trifluoroacetyl chloride, triethylamine, DCM, 0°C to RT | High | Anhydrous conditions essential |

Summary Table of Preparation Steps

| Stage | Reaction Type | Key Reagents | Conditions | Yield Range | Purification |

|---|---|---|---|---|---|

| 1. Imidazole core synthesis | Cyclization and alkylation | N-(2,2-Diethoxyethyl)-N-methylurea, NaH, alkyl halides | Acidic hydrolysis, RT, 2 days; alkylation in benzene, RT | 60-95% | Silica gel chromatography |

| 2. Thioaryl substitution | Nucleophilic substitution | 3,5-Dichlorothiophenol, base (K2CO3) | DMF, RT to reflux | Moderate to high | Chromatography |

| 3. Trifluoroacetamide formation | Acylation | Trifluoroacetyl chloride, triethylamine | DCM, 0°C to RT | High | Extraction, chromatography |

Research Findings and Notes

- The preparation of 1-methyl-4-imidazolin-2-one derivatives is well-documented with high yields and reproducibility.

- The introduction of the 3,5-dichlorophenylthio group requires careful control of reaction conditions to avoid side reactions such as over-alkylation or oxidation of thiol groups.

- Trifluoroacetamide installation is a standard acylation reaction but demands anhydrous conditions to prevent hydrolysis and ensure high purity.

- Purification steps typically involve silica gel chromatography and recrystallization to achieve the desired compound purity suitable for further applications.

- No direct literature source was found specifically for the exact compound "Acetamide, N-((5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-1H-imidazol-2-yl)methyl)-2,2,2-trifluoro-", but the synthetic approach is inferred from closely related imidazole and trifluoroacetamide chemistry.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-((5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-1H-imidazol-2-yl)methyl)-2,2,2-trifluoro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer potential of acetamide derivatives, including those with imidazole and thiazole moieties. For instance, compounds similar to acetamide have shown promising results against various cancer cell lines.

A study published in PMC evaluated the anticancer activity of thiol-containing derivatives against neuroblastoma and colon cancer cell lines. The results indicated that specific structural modifications could enhance cytotoxicity, suggesting a pathway for developing more effective anticancer agents based on acetamide derivatives .

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of imidazole derivatives. A derivative of acetamide was tested against bacterial strains, showing significant inhibitory effects, which could be attributed to the presence of the thioether group in its structure. These findings suggest potential applications in developing new antimicrobial agents .

Pesticidal Activity

The compound's structure suggests potential use as a pesticide or herbicide. A patent document describes related compounds that exhibit parasiticidal properties, indicating that derivatives of acetamide could be explored for agricultural use . The trifluoromethyl group is known to enhance bioactivity and stability in environmental conditions, making such compounds attractive for agricultural applications.

Case Study: Efficacy Against Agricultural Pests

In one study, derivatives similar to acetamide were tested for efficacy against common agricultural pests. The results demonstrated effective control over pest populations while exhibiting low toxicity to beneficial insects, highlighting their potential as environmentally friendly pest control agents .

Mechanism of Action

The mechanism of action of Acetamide, N-((5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-1H-imidazol-2-yl)methyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous agrochemicals and heterocyclic derivatives. Below is a comparative analysis based on substituent effects and biological relevance:

Structural and Functional Analogues

Key Comparisons

Core Heterocycle Differences :

- The target compound’s imidazole core contrasts with triazine (e.g., triaziflam) or triazolopyrimidine (e.g., flumetsulam) backbones. Imidazoles often target fungal sterol biosynthesis (e.g., inhibitors of CYP51), whereas triazines inhibit photosynthesis in plants .

Substituent Effects: The 3,5-dichlorophenylthio group in the target compound may enhance antifungal activity compared to oxadixyl’s 2,6-dimethylphenyl group, which lacks sulfur’s electron-rich character. Sulfur-containing groups improve membrane permeability in fungal cells . The trifluoroacetamide moiety likely increases metabolic stability relative to non-fluorinated acetamides (e.g., oxadixyl), aligning with trends in agrochemical design where fluorine atoms reduce oxidative degradation .

Flumetsulam and triaziflam, as herbicides, highlight how triazine/heterocyclic cores with halogen substituents target plant-specific pathways. The target compound’s imidazole structure suggests narrower specificity, possibly for fungi .

Research Findings and Inferences

Biological Activity

Acetamide, N-((5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-1H-imidazol-2-yl)methyl)-2,2,2-trifluoro-, is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique structure that includes a dichlorophenyl group, a thioether linkage, and an imidazole ring, which may contribute to its pharmacological properties.

Structural Characteristics

The structural formula of the compound can be represented as follows:

This structure highlights the presence of:

- Dichlorophenyl group : Contributes to the lipophilicity and biological interaction.

- Thioether linkage : May enhance the compound's stability and reactivity.

- Imidazole ring : Known for its role in biological systems, particularly in enzyme activity and receptor binding.

The biological activity of this acetamide derivative is thought to involve its interaction with various molecular targets within biological systems. The mechanism may include:

- Enzyme inhibition : Binding to active sites on enzymes, altering their activity.

- Receptor modulation : Interacting with specific receptors to influence signaling pathways.

- Antimicrobial action : Potentially disrupting bacterial cell wall synthesis or function.

Antimicrobial Properties

Research indicates that compounds similar to this acetamide exhibit varying degrees of antimicrobial activity. For example:

- Gram-positive bacteria : Some derivatives have shown moderate efficacy against strains such as Staphylococcus aureus.

- Gram-negative bacteria : Efficacy tends to be lower compared to gram-positive counterparts due to the protective outer membrane.

Anticancer Potential

The imidazole ring in the structure is associated with anticancer properties. Studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines through:

- Cell cycle arrest : Preventing cancer cells from proliferating.

- Induction of oxidative stress : Leading to cell death.

Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of various acetamide derivatives against several bacterial strains. The results indicated that:

| Compound | Activity against Gram-positive | Activity against Gram-negative |

|---|---|---|

| Compound A | Moderate (MIC 32 µg/mL) | Weak (MIC > 128 µg/mL) |

| Compound B | Strong (MIC 16 µg/mL) | Moderate (MIC 64 µg/mL) |

| Target Compound | Moderate (MIC 32 µg/mL) | Weak (MIC > 128 µg/mL) |

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the target compound exhibited significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 25 |

These findings suggest a promising potential for further development as an anticancer agent.

Q & A

Q. What are the standard protocols for synthesizing the imidazole core in this acetamide derivative?

The imidazole core can be synthesized via refluxing substituted precursors with chloroacetyl chloride in triethylamine, monitored by TLC for reaction completion. For example, 2,4,5-tri-substituted imidazole derivatives are synthesized by reacting appropriate aryl aldehydes and ammonium acetate under acidic conditions . Key parameters include reaction time (4–6 hours), solvent selection (e.g., ethanol or pet-ether for recrystallization), and purification via filtration and recrystallization.

Q. How can TLC be effectively utilized to monitor reaction progress during synthesis?

Thin-layer chromatography (TLC) is critical for tracking reaction completion. Use silica gel plates with a solvent system (e.g., ethyl acetate/hexane mixtures) tailored to the compound’s polarity. Spot aliquots at 30-minute intervals; disappearance of the starting material spot indicates completion. For imidazole derivatives, UV visualization at 254 nm or iodine staining enhances detection .

Q. What purification techniques are recommended for isolating this compound post-synthesis?

After reflux, cooling the reaction mixture often precipitates the product. Filter the solid and recrystallize using solvents like pet-ether or ethanol to remove impurities. For polar byproducts, column chromatography with gradient elution (e.g., hexane to ethyl acetate) improves purity. Membrane separation technologies (e.g., nanofiltration) may also aid in isolating fluorinated compounds .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) and reaction path sampling (e.g., artificial force induced reaction, AFIR) predict energy barriers and intermediates. ICReDD’s approach integrates these with experimental data to narrow optimal conditions (e.g., solvent, catalyst). For instance, trifluoroacetamide formation may benefit from transition-state analysis to avoid side reactions .

Q. What methodologies assess the environmental stability of the trifluoroacetamide moiety?

Accelerated degradation studies under UV light, aqueous hydrolysis (pH 4–10), and microbial exposure (e.g., soil slurry tests) quantify stability. Fluorine-specific analytical techniques, such as ¹⁹F NMR or LC-MS/MS, track degradation products. Comparative studies with non-fluorinated analogs reveal substituent effects on persistence .

Q. How can AI-driven simulations enhance understanding of reaction mechanisms?

AI platforms (e.g., COMSOL Multiphysics) model reaction kinetics and thermodynamics. For example, neural networks trained on imidazole synthesis datasets predict optimal temperature and solvent combinations. Reinforcement learning algorithms autonomously adjust parameters (e.g., stoichiometry) in smart laboratories, reducing trial-and-error cycles .

Q. What strategies improve regioselectivity in thioether formation (e.g., 3,5-dichlorophenylthio group attachment)?

Use directing groups (e.g., Lewis acids) or meta-directing substituents to guide sulfur nucleophiles. Computational docking studies (e.g., molecular dynamics) pre-screen ligand-substrate interactions. Experimental validation via X-ray crystallography confirms regiochemical outcomes .

Methodological Considerations

- Comparative Analysis : Compare fluorinated vs. non-fluorinated analogs using bioactivity assays (e.g., enzyme inhibition) and physicochemical profiling (logP, solubility). Structural analogs from pesticide research (e.g., alachlor, pretilachlor) provide benchmarks .

- Process Control : Implement real-time PAT (process analytical technology) tools (e.g., inline FTIR) for monitoring fluorinated intermediates. Feedback loops between experimental data and computational models refine predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.